3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate
CAS No.: 143527-73-5
Cat. No.: VC0019744
Molecular Formula: C₅₁H₆₀Cl₃NO₁₇
Molecular Weight: 1065.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143527-73-5 |
|---|---|
| Molecular Formula | C₅₁H₆₀Cl₃NO₁₇ |
| Molecular Weight | 1065.38 |
| IUPAC Name | 3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C51H60Cl3NO17/c1-26-31(67-42(60)37-35(29-18-14-12-15-19-29)55(47(9,10)71-37)43(61)72-45(4,5)6)23-50(63)40(69-41(59)30-20-16-13-17-21-30)38-48(11,39(58)36(66-27(2)56)34(26)46(50,7)8)32(68-44(62)65-25-51(52,53)54)22-33-49(38,24-64-33)70-28(3)57/h12-21,31-33,35-38,40,63H,22-25H2,1-11H3/t31-,32-,33+,35-,36+,37+,38?,40?,48+,49-,50+/m0/s1 |
| SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C5C(N(C(O5)(C)C)C(=O)OC(C)(C)C)C6=CC=CC=C6)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Introduction
The compound 3-O-tert-butyl 5-O-[(1S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate is a complex organic molecule with a molecular structure that includes multiple functional groups and stereocenters. This compound is not explicitly listed in the provided search results, but similar compounds with related structures have been documented.
Stereochemistry
The compound features multiple stereocenters, which are crucial for its three-dimensional conformation and biological activity. The specific stereochemistry is indicated by the prefixes (1S,4S,7R,9S,10S,12R,15S) and (4S,5R), which denote the configuration at each chiral center.
Functional Groups
-
Acetyloxy and Benzoyloxy Groups: These groups are common in organic synthesis and can participate in various chemical reactions.
-
Trichloroethoxycarbonyloxy Group: This group is often used as a protecting group in organic synthesis.
-
Oxazolidine Ring: This ring system is known for its stability and is used in various pharmaceutical applications.
Synthesis and Purification
The synthesis of such complex molecules typically involves multi-step organic reactions, including protection and deprotection steps, esterification, and condensation reactions. Each step requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Advanced techniques like chromatography (e.g., HPLC) and spectroscopy (e.g., NMR) are employed for purification and characterization.
Biological Activity
Compounds with similar structures often exhibit biological activities relevant to pharmaceutical applications. For instance, some related compounds have shown antineoplastic activity by stabilizing microtubules and preventing their depolymerization, which is crucial in cancer therapy.
Synthesis and Characterization
| Step | Description |
|---|---|
| Synthesis | Multi-step organic synthesis involving protection and deprotection steps. |
| Purification | Techniques include HPLC and NMR for characterization. |
| Reaction Conditions | Careful control of temperature, solvent, and reaction time. |
Biological Activity
| Activity | Description |
|---|---|
| Antineoplastic | Stabilization of microtubules, preventing depolymerization. |
| Potential Uses | Cancer therapy due to its ability to disrupt cell division. |
Given the lack of specific information on this exact compound in the search results, the details provided are based on similar compounds and general principles of organic chemistry and pharmacology. Further research would be necessary to obtain detailed data specific to this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume